![molecular formula C8H15NO2 B13521507 ((4aS,7aS)-Octahydropyrano[2,3-c]pyrrol-4a-yl)methanol](/img/structure/B13521507.png)
((4aS,7aS)-Octahydropyrano[2,3-c]pyrrol-4a-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol is a complex organic compound characterized by its unique octahydropyrano[2,3-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the octahydropyrano[2,3-c]pyrrole core. This is followed by the introduction of the methanol group at the 4a position. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid hydrochloride
- rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis
Uniqueness
rac-[(4aR,7aR)-octahydropyrano[2,3-c]pyrrol-4a-yl]methanol is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[(4aS,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c10-6-8-2-1-3-11-7(8)4-9-5-8/h7,9-10H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
OJDXPRGQWNTWEX-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@]2(CNC[C@H]2OC1)CO |
Canonical SMILES |
C1CC2(CNCC2OC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13521442.png)
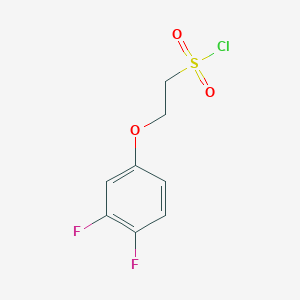

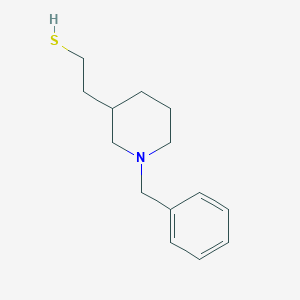
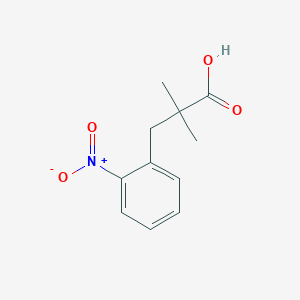

![1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521473.png)

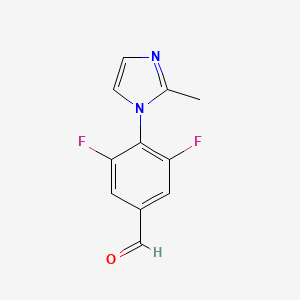

![Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate](/img/structure/B13521487.png)
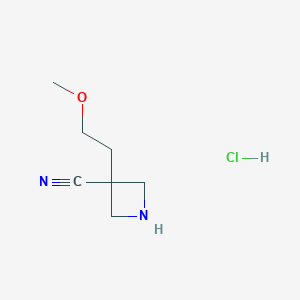

![2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole](/img/structure/B13521504.png)
